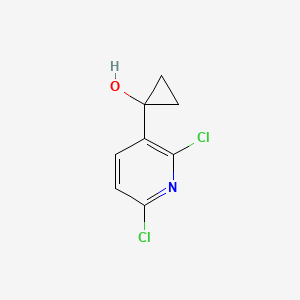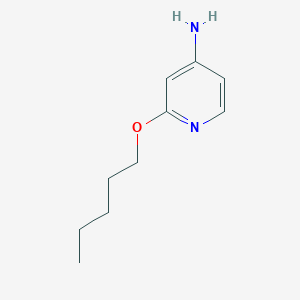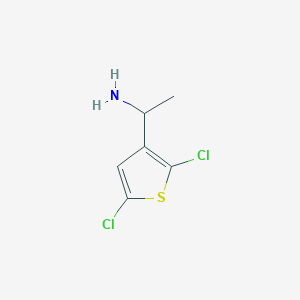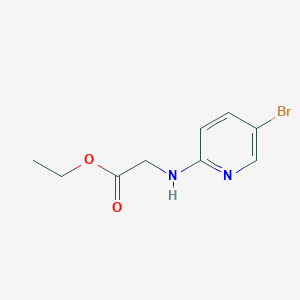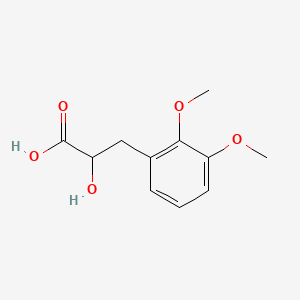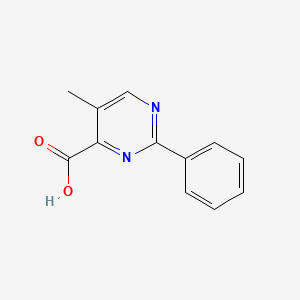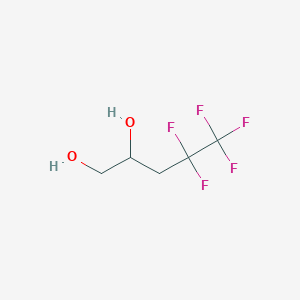
2,2-Difluoro-3-methylbutyltrifluoromethanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Difluoro-3-methylbutyltrifluoromethanesulfonate is an organofluorine compound characterized by the presence of both difluoromethyl and trifluoromethanesulfonate groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3-methylbutyltrifluoromethanesulfonate typically involves the reaction of 2,2-difluoro-3-methylbutanol with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:
2,2-Difluoro-3-methylbutanol+Trifluoromethanesulfonic anhydride→this compound
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.
化学反应分析
Types of Reactions
2,2-Difluoro-3-methylbutyltrifluoromethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The difluoromethyl group can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include alkoxides, amines, and thiolates. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, nucleophilic substitution with an alkoxide would yield an ether, while oxidation might produce a carboxylic acid derivative.
科学研究应用
2,2-Difluoro-3-methylbutyltrifluoromethanesulfonate has several applications in scientific research:
Organic Synthesis:
Pharmaceuticals: The compound is explored for its potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Materials Science: It is used in the development of fluorinated materials with unique properties, such as increased thermal stability and hydrophobicity.
作用机制
The mechanism of action of 2,2-Difluoro-3-methylbutyltrifluoromethanesulfonate involves its ability to act as a trifluoromethylating agent. The trifluoromethanesulfonate group can be displaced by nucleophiles, leading to the formation of new carbon-fluorine bonds. This property is exploited in various synthetic applications to introduce trifluoromethyl groups into target molecules.
相似化合物的比较
Similar Compounds
2,2-Difluoro-3-methylbutanol: The precursor to 2,2-Difluoro-3-methylbutyltrifluoromethanesulfonate, lacking the trifluoromethanesulfonate group.
Trifluoromethanesulfonic Anhydride: Used in the synthesis of the target compound, it is a powerful trifluoromethylating agent.
2,2-Difluoroethyltrifluoromethanesulfonate: A similar compound with a shorter carbon chain.
Uniqueness
This compound is unique due to the presence of both difluoromethyl and trifluoromethanesulfonate groups, which impart distinct reactivity and properties. This dual functionality makes it a valuable intermediate in synthetic chemistry and a versatile reagent in various applications.
属性
分子式 |
C6H9F5O3S |
|---|---|
分子量 |
256.19 g/mol |
IUPAC 名称 |
(2,2-difluoro-3-methylbutyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C6H9F5O3S/c1-4(2)5(7,8)3-14-15(12,13)6(9,10)11/h4H,3H2,1-2H3 |
InChI 键 |
ADICYMBYPDKEIX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(COS(=O)(=O)C(F)(F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


